Lipophilicity Advantage: LogP Comparison of 2,4,6-Trimethyl-N-(1-phenylethyl)benzenesulfonamide vs. Unsubstituted N-(1-Phenylethyl)benzenesulfonamide
The 2,4,6-trimethyl substitution on the benzenesulfonamide ring results in a substantial increase in lipophilicity compared to the unsubstituted N-(1-phenylethyl)benzenesulfonamide. The target compound exhibits a measured LogP of 4.48 (Fluorochem), whereas the unsubstituted comparator N-(1-phenylethyl)benzenesulfonamide has a computed XLogP3-AA of 2.8 (PubChem), representing an approximate 1.7 log unit increase [1]. This difference corresponds to roughly a 50-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and compound handling in biological assay formats .
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 4.48 (measured, Fluorochem) |
| Comparator Or Baseline | N-(1-Phenylethyl)benzenesulfonamide (CAS 1146-47-0): XLogP3-AA = 2.8 (PubChem) |
| Quantified Difference | ΔLogP ≈ +1.7 (target more lipophilic); corresponds to ~50× higher octanol-water partition coefficient |
| Conditions | LogP measured by Fluorochem; XLogP3-AA computed by PubChem 3.0 |
Why This Matters
Higher lipophilicity alters compound behavior in cellular assays (membrane permeability, intracellular accumulation) and requires different solvent conditions for in vitro testing, making the target compound functionally non-interchangeable with the unsubstituted analog in biological screening workflows.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for N-(1-Phenylethyl)benzenesulfonamide (CID 99969). XLogP3-AA: 2.8. Accessed 2026. View Source
